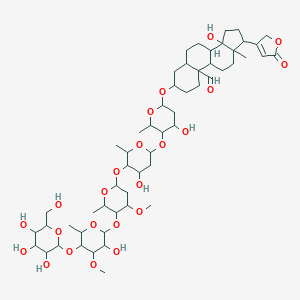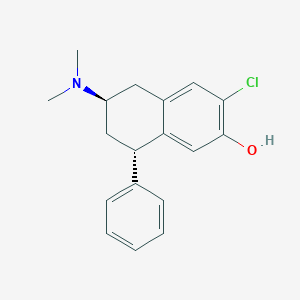
Cl,OH-Pat
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cl,OH-Pat is a complex organic compound with a unique structure that includes phenyl, dimethylamino, chloro, and hydroxy functional groups attached to a tetrahydronaphthalene backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cl,OH-Pat typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product in high purity.
化学反応の分析
Types of Reactions
Cl,OH-Pat can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The dimethylamino group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the chloro group may result in the corresponding hydrocarbon.
科学的研究の応用
Cl,OH-Pat has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of Cl,OH-Pat involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes or receptors, potentially inhibiting or activating their activity. For example, the dimethylamino group may interact with neurotransmitter receptors, while the hydroxy group could form hydrogen bonds with enzyme active sites.
類似化合物との比較
Similar Compounds
1-Phenyl-1,2,3,4-tetrahydronaphthalene: Lacks the dimethylamino, chloro, and hydroxy groups, making it less versatile in chemical reactions.
6-Chloro-7-hydroxy-1,2,3,4-tetrahydronaphthalene:
Uniqueness
Cl,OH-Pat is unique due to the combination of its functional groups, which provide a wide range of chemical reactivity and potential applications. The presence of both electron-donating and electron-withdrawing groups allows for diverse interactions with biological targets and chemical reagents, making it a valuable compound for research and industrial purposes.
特性
CAS番号 |
152722-42-4 |
|---|---|
分子式 |
C18H20ClNO |
分子量 |
301.8 g/mol |
IUPAC名 |
(6R,8S)-3-chloro-6-(dimethylamino)-8-phenyl-5,6,7,8-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C18H20ClNO/c1-20(2)14-8-13-9-17(19)18(21)11-16(13)15(10-14)12-6-4-3-5-7-12/h3-7,9,11,14-15,21H,8,10H2,1-2H3/t14-,15-/m0/s1 |
InChIキー |
XZCKHECUBFUSAR-GJZGRUSLSA-N |
SMILES |
CN(C)C1CC(C2=CC(=C(C=C2C1)Cl)O)C3=CC=CC=C3 |
異性体SMILES |
CN(C)[C@@H]1C[C@H](C2=CC(=C(C=C2C1)Cl)O)C3=CC=CC=C3 |
正規SMILES |
CN(C)C1CC(C2=CC(=C(C=C2C1)Cl)O)C3=CC=CC=C3 |
同義語 |
1-phenyl-3-dimethylamino-6-chloro-7-hydroxy-1,2,3,4-tetrahydronaphthalene Cl,OH-PAT |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


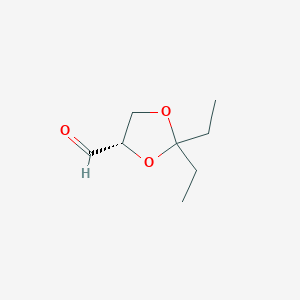
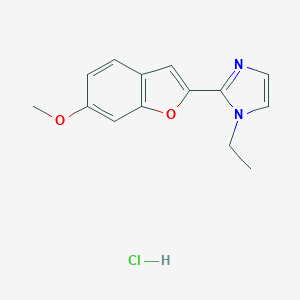

![1-(1H-Benzo[d][1,2,3]triazol-6-yl)ethanone](/img/structure/B115725.png)
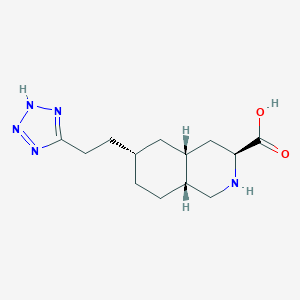
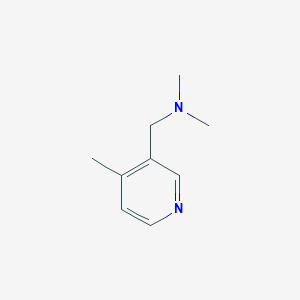
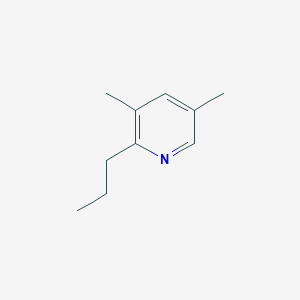
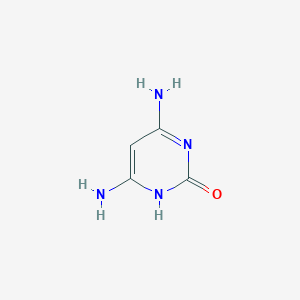
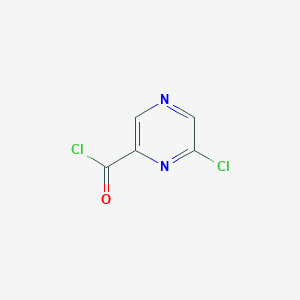
![[3-(4-methylpiperazin-1-yl)-1-phenylpropyl] benzoate](/img/structure/B115735.png)
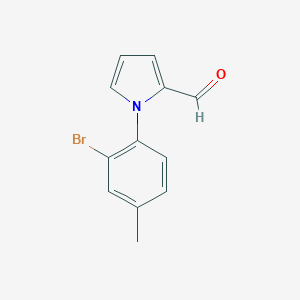
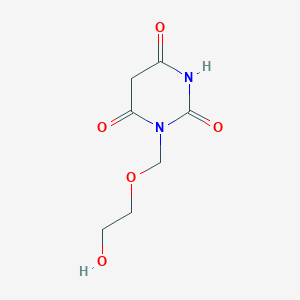
![1a,7b-Dihydrooxireno[2,3-c]chromen-2-one](/img/structure/B115746.png)
